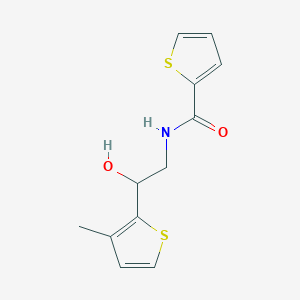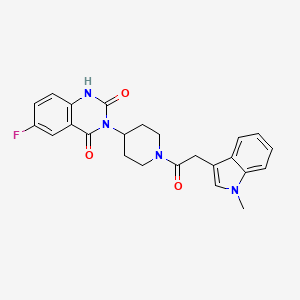![molecular formula C17H15ClN2O3 B2848058 Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate CAS No. 2224245-18-3](/img/structure/B2848058.png)
Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound, similar to benzene and pyrimidine . Attached to this ring is a carbonyl group (C=O), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and an acetate group (CH3COO) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carbonyl group, and the attachment of the indole and acetate groups . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The pyridine ring would contribute to the aromaticity of the compound, while the carbonyl group would introduce polarity . The indole group would add to the complexity of the structure, and the acetate group would likely be a good leaving group in reactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine ring could undergo electrophilic substitution reactions, while the carbonyl group could undergo nucleophilic addition reactions . The indole group could participate in electrophilic aromatic substitution reactions, and the acetate group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects . If it’s intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis . Further studies could also investigate its physical and chemical properties, its reactivity under different conditions, and its safety profile .
Propiedades
IUPAC Name |
methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-16(21)9-11-10-20(14-7-3-2-5-12(11)14)17(22)13-6-4-8-15(18)19-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSQGRDKLIELDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(C2=CC=CC=C12)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea](/img/structure/B2847975.png)
![ethyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2847981.png)
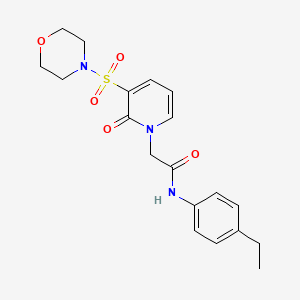
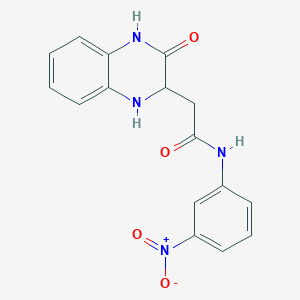
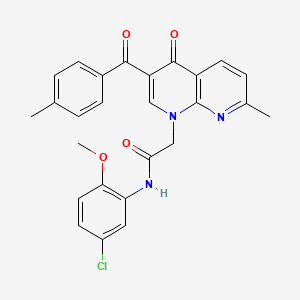
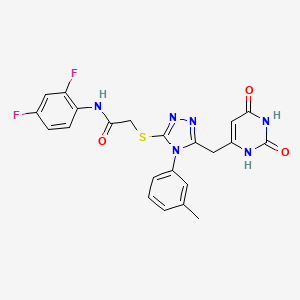
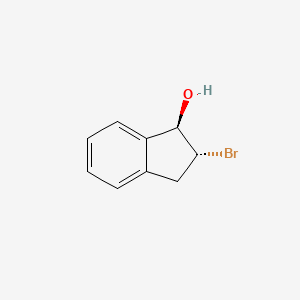
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)
